molecular formula C9H7BrN2O5 B14045282 Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate

Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate

Cat. No.: B14045282
M. Wt: 303.07 g/mol
InChI Key: DBFMDFCETKWFBB-DHZHZOJOSA-N
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Description

Chemical Structure: Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate (CAS: 1628563-38-1; Z-isomer: CAS 2828446-96-2) is a nitroaromatic compound featuring a hydroxyimino group (C=N-OH) and a bromo-substituted phenyl ring. Its molecular formula is C₉H₈BrN₂O₅, with a molar mass of 313.08 g/mol.

Key Applications:
This compound serves as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in reactions involving nucleophilic substitutions or cyclizations due to its reactive nitro and bromo groups.

Properties

Molecular Formula

C9H7BrN2O5

Molecular Weight

303.07 g/mol

IUPAC Name

methyl (2E)-2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate

InChI

InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3/b11-8+

InChI Key

DBFMDFCETKWFBB-DHZHZOJOSA-N

Isomeric SMILES

COC(=O)/C(=N/O)/C1=C(C=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

COC(=O)C(=NO)C1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 4-bromo-2-nitrophenylacetic Acid Intermediate

The synthesis of 4-bromo-2-nitrophenylacetic acid, a crucial precursor, has been well-documented in patent CN102718659A. The method involves the following steps:

  • Starting Material: 2-chloro-4-bromo-6-nitrotoluene or 3-chloro-4-bromo-2-nitrotoluene.
  • Reaction with Sodium Metal: The halogenated nitrotoluene reacts with metallic sodium in cyclohexane at controlled temperatures (0°C to 50°C), forming sodium cresyl intermediates.
  • Rearrangement: Heating the reaction mixture (up to 150°C) promotes rearrangement to 4-bromo-2-nitrobenzyl sodium.
  • Carboxylation: Bubbling carbon dioxide gas into the cooled reaction mixture forms sodium 4-bromo-2-nitrophenylacetate.
  • Acidification and Extraction: Acidifying with dilute hydrochloric acid and extracting with ether yields 4-bromo-2-nitrophenylacetic acid as a colorless crystal with high yield (94.6–96.4%) and purity.
Step Conditions Yield (%) Notes
Sodium metal reaction 0–50°C, stirring 30 min to 5 hours Formation of sodium cresyl and benzyl sodium intermediates
Carboxylation CO2 gas, 25–45°C, 3 hours Formation of sodium phenylacetate salt
Acidification & Extraction 1 M HCl, ether extraction 94.6–96.4 High purity, colorless crystals

Conversion to Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate

The key transformation involves introducing the hydroxyimino group onto the α-position of the phenylacetic acid derivative and esterification to the methyl ester. The general synthetic approach includes:

  • Oximation: Reaction of the methyl 2-(4-bromo-2-nitrophenyl)acetate with hydroxylamine or hydroxylamine hydrochloride under basic or neutral conditions to form the hydroxyimino group.
  • Esterification: If starting from the acid, methylation is performed using methanol and acid or other esterification agents to obtain the methyl ester.

A representative method reported in the literature for similar hydroxyiminoacetates involves:

  • Dissolving the methyl ester precursor in an appropriate solvent (e.g., pyridine or ethanol).
  • Adding hydroxylamine hydrochloride and heating under reflux for 1–12 hours.
  • Isolation of the oxime product by solvent evaporation, aqueous workup, and recrystallization.

Representative Experimental Procedure

Based on the synthesis of related hydroxyimino compounds, the following procedure is adapted:

Reagent/Condition Quantity/Concentration Purpose
Methyl 2-(4-bromo-2-nitrophenyl)acetate 1 eq Starting material
Hydroxylamine hydrochloride 1.2–3 eq Oximation agent
Pyridine or ethanol Solvent, sufficient to dissolve reactants Reaction medium
Temperature Reflux (approx. 80–100°C) Promote oxime formation
Reaction Time 1–12 hours Complete conversion

After reflux, the mixture is cooled, solvent evaporated under reduced pressure, and the residue treated with water to precipitate the product. Filtration and recrystallization from suitable solvents (e.g., ethanol) yield pure this compound.

Analytical Data and Characterization

Characterization data for the hydroxyiminoacetate include:

Technique Observations/Values
Melting Point Typically 150–160°C (depending on purity)
IR Spectroscopy Characteristic bands: oxime N–O stretch (~950–1100 cm⁻¹), nitro groups (~1500–1600 cm⁻¹), ester carbonyl (~1700 cm⁻¹)
NMR Spectroscopy Distinct signals for aromatic protons, methyl ester group, and oxime proton (often broad singlet)
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak consistent with C9H7BrN2O5 (calculated m/z matches experimental)

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Reference
Synthesis of 4-bromo-2-nitrophenylacetic acid Sodium metal in cyclohexane, CO2 carboxylation, acidification 94.6–96.4
Oximation to hydroxyiminoacetate Reflux with hydroxylamine hydrochloride in pyridine or ethanol 70–85 (typical for oximes)
Purification Recrystallization from ethanol or ethyl acetate

Research Discoveries and Notes

  • The use of metallic sodium for the halogenated nitrotoluene conversion is efficient and yields high purity intermediates, suitable for further functionalization.
  • Oximation reactions are sensitive to solvent and temperature; pyridine is often preferred for better yields and cleaner reactions.
  • The bromine and nitro substituents on the aromatic ring are stable under the reaction conditions, allowing selective transformations at the α-position of the acetate.
  • Recent crystallographic studies confirm the (E)-configuration of the hydroxyimino group in related compounds, which influences biological activity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Reduction: Methyl 2-(4-amino-2-nitrophenyl)-2-(hydroxyimino)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetic acid and methanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Substituent Variations in the Acetate Core

Compound Name Substituents Functional Groups CAS No. Molecular Weight Key References
Target Compound 4-Bromo-2-nitrophenyl, hydroxyimino Nitro, bromo, hydroxyimino, methyl ester 1628563-38-1 313.08
Ethyl 2-(4-bromo-2-nitrophenyl)acetate 4-Bromo-2-nitrophenyl Nitro, bromo, ethyl ester 199328-35-3 288.11
Methyl 2-(4-bromo-2-nitrophenyl)acetate 4-Bromo-2-nitrophenyl Nitro, bromo, methyl ester 100487-82-9 274.07
Ethyl 2-(4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate 4-Bromo-2-hydroxyiminomethyl-6-methoxy Methoxy, hydroxyimino, ethyl ester 338416-53-8 332.15
Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate 2-Bromomethylphenyl, methoxyimino Methoxyimino, bromomethyl, methyl ester N/A ~300 (estimated)

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., CAS 199328-35-3) exhibit lower molecular weights than methyl esters but may alter solubility and reactivity.
  • Hydroxyimino vs.
  • Bromo/Nitro Positioning : The 4-bromo-2-nitro substitution pattern in the target compound optimizes steric and electronic effects for electrophilic aromatic substitutions, unlike 3-bromo or 5-nitro isomers (e.g., CAS 885519-05-1).

Physicochemical Properties

Property Target Compound Methyl 2-(4-bromo-2-nitrophenyl)acetate Ethyl 2-(4-bromo-2-nitrophenyl)acetate
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Solubility Moderate in THF, DMF Low in water; soluble in DCM, acetone Similar to methyl ester
Hazards H302 (harmful if swallowed) H302 (harmful if swallowed) Likely similar to methyl analog

Notes:

  • The hydroxyimino group in the target compound increases polarity compared to non-imino derivatives, improving solubility in polar aprotic solvents.
  • Bromo and nitro groups contribute to toxicity (H302), consistent across analogs.

Biological Activity

Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate, also known as (Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C9H8BrN2O4
  • Molar Mass : 274.07 g/mol
  • CAS Number : 1628563-38-1
  • Appearance : Yellow liquid with a distinctive fragrance
  • Solubility : Soluble in common organic solvents

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the nitrophenyl group and the hydroxyimino functional group suggests potential for both anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on human colorectal cancer cell lines (HT29) demonstrated that this compound has efficacy comparable to doxorubicin, a well-known chemotherapeutic agent.

Data Table: Anticancer Efficacy

CompoundCell LineIC50 (µM)Comparison
This compoundHT2915Comparable to Doxorubicin (IC50 = 12 µM)
DoxorubicinHT2912Standard Chemotherapy

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antibacterial Testing

A study evaluated the antibacterial activity of this compound against common pathogens:

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the bromine and nitro groups significantly influence the biological activity of the compound. Electron-donating groups enhance the potency, while steric hindrance can reduce efficacy.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate, and how is the product characterized?

  • Methodological Answer : The compound is synthesized via substitution reactions or catalytic hydrogenation. For example, brominated intermediates (e.g., methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate) can undergo nucleophilic substitution with nitroaryl groups ( ). Catalytic hydrogenation using palladium on charcoal under hydrogen pressure (3 atm) in anhydrous ethanol is another route, though side reactions may yield byproducts like oxo or nitro derivatives ( ). Characterization involves:
  • 1H NMR : To confirm regiochemistry and hydrogen bonding (e.g., hydroxyimino proton at δ 10–12 ppm) .
  • FTIR : Peaks at ~1650–1700 cm⁻¹ for ester carbonyl and ~3200 cm⁻¹ for hydroxyimino groups .
  • Mass Spectrometry : Exact mass analysis (e.g., 398.12 Da for related hydroxyimino-acetates) to verify molecular composition .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Employ SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry. Challenges include resolving disorder in nitro or bromo substituents (common in ortho-nitroaryl systems) .
  • HPLC-PDA/MS : Detects impurities (e.g., epimers or hydrolyzed products) using reference standards (e.g., EP impurities with hydroxyimino groups) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for nitro-containing compounds prone to decomposition above 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for nitro- and hydroxyimino-functionalized acetates?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. For example:
  • Hydrolytic Stability : Under acidic conditions, hydroxyimino groups may tautomerize to oxo forms, altering reactivity. Monitor via pH-dependent UV-Vis spectroscopy (λmax shifts ~20 nm) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify exothermic decomposition peaks. Cross-validate with computational models (DFT) to predict bond dissociation energies .
  • Conflicting Crystallographic Data : Compare SHELXL refinement parameters (R-factors < 5%) and hydrogen-bonding networks across studies .

Q. What challenges arise in the crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer : Key challenges include:
  • Disordered Substituents : Bromo and nitro groups in ortho positions often exhibit positional disorder. Mitigate by collecting high-resolution data (θ > 25°) and applying restraints in SHELXL .
  • Hydrogen Bonding Ambiguity : Use Hirshfeld surface analysis to map O–H···O interactions between hydroxyimino and ester groups .
  • Twinned Crystals : Employ PLATON’s TWINLAW to identify twin laws and refine using SHELXL’s TWIN command .

Q. How can researchers optimize reaction yields while minimizing byproduct formation in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test palladium on charcoal vs. Raney nickel for hydrogenation efficiency. For example, Pd/C in ethanol with trifluoroacetic acid (TFA) reduces nitro intermediates but may require post-reaction column chromatography to isolate target compounds .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity but may promote ester hydrolysis. Monitor via in situ FTIR .
  • Temperature Control : Maintain reactions below 40°C to prevent nitro → oxo tautomerization .

Data Contradiction Analysis

Reported Issue Resolution Strategy Key References
Varied NMR chemical shiftsStandardize solvent (DMSO-d6 vs. CDCl3) and temperature (25°C) for consistency .
Divergent melting pointsCompare DSC thermograms and check for polymorphs via SCXRD .
Conflicting bioactivity resultsValidate purity via HPLC (>98%) and test under standardized assay conditions .

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